3-Hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methoxybenzaldehyde consists of 8 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis
3-Hydroxy-5-methoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 306.8±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 129.4±15.8 °C .Scientific Research Applications
Natural Product Research
Methoxybenzaldehydes, including 3-Hydroxy-5-methoxybenzaldehyde, are found in plants and are one of the important groups of benzoate derivatives . They have significant roles in natural product research due to their functional potential in medicine, agriculture, and industry .
Food and Cosmetic Industries
Some methoxybenzaldehydes exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics . Therefore, 3-Hydroxy-5-methoxybenzaldehyde could potentially be used in these industries.
Pharmaceutical Industry
Methoxybenzaldehydes, including 3-Hydroxy-5-methoxybenzaldehyde, exhibit significant medicinal properties . They have certain prospects in the pharmaceutical industry due to their potential health benefits .
Antifungal Activity
Benzaldehydes, including 3-Hydroxy-5-methoxybenzaldehyde, have been found to have antifungal activity . They disrupt cellular antioxidation systems, which can be an effective method for controlling fungal pathogens .
Chemosensitizing Agents
Certain benzaldehydes can function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy . This can reduce costs, abate resistance, and alleviate negative side effects associated with current antifungal treatments .
Precursor for Anticancer Drugs
3-Hydroxy-5-methoxybenzaldehyde acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 .
Synthesis of Glycitein
3-Hydroxy-5-methoxybenzaldehyde is used in the synthesis of glycitein, a type of isoflavone .
Raw Material for Morphine Preparation
3-Hydroxy-5-methoxybenzaldehyde is used as an important raw material for the preparation of morphine .
Safety and Hazards
The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Future Directions
Mechanism of Action
Target of Action
3-Hydroxy-5-methoxybenzaldehyde primarily targets the cellular antioxidation system of fungi . This system includes components such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell from oxidative damage by catalyzing the conversion of reactive oxygen species into less reactive molecules.
Mode of Action
The compound disrupts the cellular antioxidation system, leading to an imbalance in the redox homeostasis of the cell . This disruption is achieved through the compound’s redox-active properties, which allow it to cycle between oxidized and reduced states, thereby destabilizing the cellular redox balance .
Biochemical Pathways
The disruption of the cellular antioxidation system affects the oxidative stress-response pathway . This pathway is responsible for managing oxidative stress in the cell. When disrupted, it can lead to an accumulation of reactive oxygen species, causing oxidative damage to cellular components, including lipids, proteins, and DNA .
Pharmacokinetics
Its molecular weight (15215 g/mol) and predicted properties such as boiling point (~3068°C at 760 mmHg) and density (~12 g/cm^3) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the antioxidation system, the compound induces oxidative stress in the cell, leading to cellular damage and inhibition of growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place under an inert atmosphere to maintain its stability . Furthermore, it is incompatible with strong oxidizing agents .
properties
IUPAC Name |
3-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQOOHJZONJGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415661 | |
Record name | 3-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methoxybenzaldehyde | |
CAS RN |
57179-35-8 | |
Record name | 3-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 3-hydroxy-5-methoxybenzaldehyde as a pyrolysis product of the lignin dimer model. What is the significance of this finding in the context of lignin valorization?
A1: The identification of 3-hydroxy-5-methoxybenzaldehyde as a product from the controlled pyrolysis of the β-1-type lignin dimer model is significant for several reasons.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.